6-Methylene-[1,4]oxazepane hydrochloride

Medicinal Chemistry Organic Synthesis Building Blocks

Standard saturated oxazepanes lack the reactive handle needed for SAR or library synthesis. This 6-methylene analog solves that gap. - **Reactive exocyclic alkene** enables hydroboration, epoxidation, and cross-coupling - impossible with 6-oxo or unsubstituted cores. - **≥95% purity & stable HCl salt** ensures reproducible multi-step yields and assay-ready dispensing. - **Validated scaffold** for glycosidase/NOS inhibitor SAR studies, distinct from morpholine analogs.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
Cat. No. B8145629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylene-[1,4]oxazepane hydrochloride
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC=C1CNCCOC1.Cl
InChIInChI=1S/C6H11NO.ClH/c1-6-4-7-2-3-8-5-6;/h7H,1-5H2;1H
InChIKeyTWIIYFWGWSYWFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylene-[1,4]oxazepane Hydrochloride Overview


6-Methylene-[1,4]oxazepane hydrochloride is a heterocyclic compound characterized by its saturated seven-membered 1,4-oxazepane core bearing a reactive exocyclic methylene (vinyl) group at the 6-position . It is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and as a key intermediate for the synthesis of complex building blocks . The hydrochloride salt form (molecular formula C₆H₁₂ClNO; molecular weight 149.62 g/mol) provides enhanced stability and handling properties compared to its free base [1].

6-Methylene-[1,4]oxazepane Hydrochloride Substitution Invalidity


The 6-methylene group on the 1,4-oxazepane core confers a unique and reactive functionality that is absent in common analogs such as 6-oxo-1,4-oxazepane, 6-amino-1,4-oxazepane-3,5-dione, or unsubstituted 1,4-oxazepane. This exocyclic alkene is a critical site for further functionalization via reactions like hydroboration, epoxidation, or cross-coupling, which are not possible with saturated or ketone-bearing analogs [1]. As demonstrated in class-level studies, even small structural modifications to the oxazepane ring—such as changing the heteroatom or substituent position—can lead to completely divergent biological activity profiles and physicochemical properties [2]. Therefore, substituting this specific building block with a generic oxazepane would derail any synthetic route or structure-activity relationship (SAR) study reliant on the 6-methylene handle.

6-Methylene-[1,4]oxazepane Hydrochloride Evidence for Selection


Exocyclic Alkene vs. Carbonyl Analogs

The 6-methylene-1,4-oxazepane core is specifically identified and scaled up as a key intermediate for synthesizing medicinally relevant building blocks. Its closest analog, 6-oxo-1,4-oxazepane, lacks the reactive alkene, which is a crucial site for further functionalization such as hydroboration, epoxidation, or metal-catalyzed cross-coupling [1]. This functional group distinction makes the 6-methylene derivative a non-substitutable intermediate in a variety of synthetic pathways.

Medicinal Chemistry Organic Synthesis Building Blocks

Hydrochloride Salt vs. Free Base Stability

The hydrochloride salt form of 6-methylene-[1,4]oxazepane is offered with a minimum purity specification of 95% . While the free base (CAS 2092484-49-4) is also available, the salt form is generally more stable, easier to handle as a solid, and more amenable to accurate weighing and dissolution in aqueous media, which is a critical advantage for reproducible biological assays .

Chemical Procurement Sample Handling Analytical Chemistry

Oxazepane vs. Morpholine Biological Activity

In a class-level comparative study, N-substituted oxazepanes demonstrated inferior inhibition profiles across a panel of glycosidase enzymes compared to their structurally similar N-substituted morpholine counterparts. N-Alkyl morpholines showed IC50 values of 55.1–88.6 μM against β-d-galactosidase, whereas the oxazepane analogs were less active [1]. This data highlights that even subtle ring expansions (6-membered morpholine vs. 7-membered oxazepane) dramatically alter biological activity, proving that the specific 6-methylene-[1,4]oxazepane scaffold cannot be generically substituted with a morpholine or other oxazepane based on superficial structural similarity.

Glycosidase Inhibition Medicinal Chemistry SAR

6-Methylene-[1,4]oxazepane Hydrochloride Applications


MedChem Building Block Synthesis

Procure 6-Methylene-[1,4]oxazepane hydrochloride as a key intermediate to synthesize a library of novel building blocks via functionalization of its reactive exocyclic alkene [1]. The high purity (≥95%) and stable salt form ensure reliable yields in multi-step reactions such as hydroboration or cross-coupling, which cannot be achieved with saturated or ketone-containing oxazepane analogs.

SAR Studies for Glycosidase and NOS Inhibition

Use this specific scaffold as a core for SAR studies around glycosidase or nitric oxide synthase (NOS) inhibition, where the 7-membered 1,4-oxazepane ring has been shown to confer distinct biological activity compared to 6-membered morpholines and other heterocyclic variants [1]. The exocyclic alkene provides a versatile attachment point for exploring diverse pharmacophores without altering the core ring structure.

Reproducible In Vitro Assay Development

Select the hydrochloride salt form for developing robust and reproducible in vitro assays. The salt form offers enhanced stability and solubility compared to the free base, minimizing assay variability and ensuring accurate compound dispensing, which is crucial for generating reliable dose-response data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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